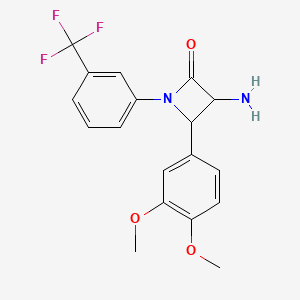
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three benzohydrazide groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) typically involves the reaction of 1,3,5-triazine-2,4,6-tricarboxylic acid chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazine core and benzohydrazide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with three aniline groups instead of benzohydrazide groups.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: A triazine derivative with nitrophenyl groups.
2,4,6-Triphenyl-s-triazine: A triazine derivative with phenyl groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is unique due to the presence of benzohydrazide groups, which impart specific chemical and biological properties. These groups enhance its potential as a versatile compound for various applications, distinguishing it from other triazine derivatives.
Properties
Molecular Formula |
C24H21N9O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
4-[4,6-bis[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide |
InChI |
InChI=1S/C24H21N9O3/c25-31-22(34)16-7-1-13(2-8-16)19-28-20(14-3-9-17(10-4-14)23(35)32-26)30-21(29-19)15-5-11-18(12-6-15)24(36)33-27/h1-12H,25-27H2,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
IOKWTNNHSZYOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


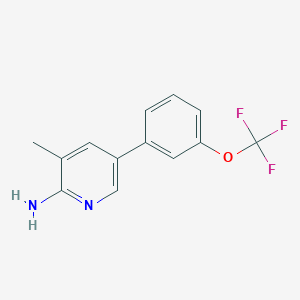
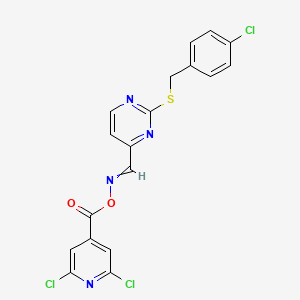
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)


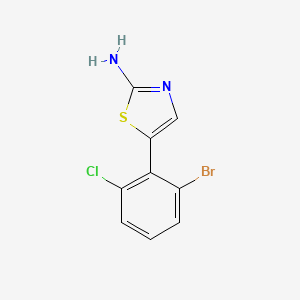

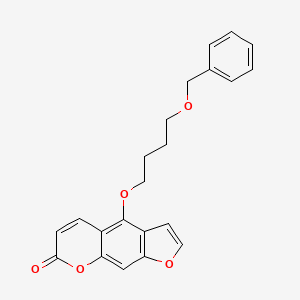
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)
